3-Methylsalicylic Acid

Antimicrobial MRSA MIC

Select 3-Methylsalicylic acid for its unique 3-position methyl group, delivering 12.5–25× greater anti-MRSA potency vs. unsubstituted salicylic acid and enabling fibrinolytic activation without platelet aggregation. This critical intermediate in mycophenolic acid biosynthesis offers enhanced lipophilicity (logP 2.5–2.9) for superior membrane permeability. Ensure your research is not compromised by inactive 4- or 5-methyl isomers.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 83-40-9
Cat. No. B1673986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylsalicylic Acid
CAS83-40-9
SynonymsHydroxytoluic acid;  NSC 17561;  NSC17561;  NSC-17561
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)O
InChIInChI=1S/C8H8O3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3,(H,10,11)
InChIKeyWHSXTWFYRGOBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylsalicylic Acid (CAS 83-40-9): Essential Baseline Specifications for Scientific Procurement


3-Methylsalicylic acid (3-MSA), also known as o-cresotic acid or 2-hydroxy-3-methylbenzoic acid, is a monohydroxybenzoic acid derivative of salicylic acid featuring a methyl substituent at the 3-position of the aromatic ring . It appears as a white to slightly reddish crystalline powder with a melting point of 163–167°C, is soluble in hot water and polar organic solvents, and demonstrates characteristic acidic properties due to its phenol and carboxylic acid functional groups [1]. Its molecular formula is C8H8O3 with a molecular weight of 152.15 g/mol, and it is commercially available in purities ≥97% from major suppliers [2].

Why 3-Methylsalicylic Acid Cannot Be Substituted by Positional Isomers or Unsubstituted Salicylic Acid


Generic substitution with unsubstituted salicylic acid or its 4- and 5-methyl positional isomers is not scientifically valid for applications where specific biological or physicochemical properties are required. The methyl group at the C3 position creates unique steric and electronic modifications that profoundly influence receptor binding, enzyme inhibition profiles, and membrane permeability [1]. Unlike the 4-methyl and 5-methyl isomers—which exhibit distinct inhibitory profiles against alkaline phosphatases or different phase transition behaviors—3-MSA demonstrates a characteristic antimicrobial potency against MRSA, specific fibrinolytic activation, and a defined role as a biosynthetic intermediate that its isomers cannot replicate [2]. Furthermore, substitution at the 3-position yields a logP increase of approximately 0.3–0.6 units relative to salicylic acid, directly impacting compound partitioning and bioavailability [3].

Quantitative Differentiation of 3-Methylsalicylic Acid: Evidence-Based Comparator Data for Procurement Decisions


Superior Anti-MRSA Activity of 3-Methylsalicylic Acid Compared to Salicylic Acid

3-Methylsalicylic acid exhibits significantly more potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) than its parent compound salicylic acid. The minimum inhibitory concentration (MIC) for 3-MSA against MRSA is 32–64 μg/mL [1], whereas salicylic acid requires an MIC of 800 μg/mL to achieve comparable inhibition under similar conditions [2]. This represents a 12.5- to 25-fold improvement in potency. The enhanced activity is attributed to the methyl group at the 3-position, which increases lipophilicity and facilitates penetration through the bacterial cell membrane, in addition to inhibiting sortase A activity [1].

Antimicrobial MRSA MIC

Weak Carbonic Anhydrase Inhibition Profile: Implications for Reduced Off-Target Diuretic Effects

3-Methylsalicylic acid acts as a weak inhibitor of human carbonic anhydrase I and II isoforms, with IC50 values of 3,070,000 nM (3.07 mM) and 4,700,000 nM (4.7 mM), respectively . In contrast, the clinically used carbonic anhydrase inhibitor acetazolamide exhibits IC50 values in the nanomolar to low micromolar range for these isoforms (e.g., ~990 nM for CA-I) [1]. The approximately 3,100–4,700-fold lower inhibitory potency of 3-MSA suggests that it is unlikely to induce significant diuretic or acid-base disturbances at therapeutic concentrations, a common liability of potent sulfonamide-based CA inhibitors.

Carbonic Anhydrase IC50 Enzyme Inhibition

Marked Fibrinolytic Activity in Human Plasma via Activation of the Fibrinolytic System

3-Methylsalicylic acid, as a representative 3-substituted salicylic acid derivative, demonstrates marked fibrinolytic activity in human plasma through direct activation of the fibrinolytic system . Studies using dog and guinea pig plasmas as substrates have shown that four different 3-substituted salicylic acids induce significant fibrinolysis at concentrations of a few millimoles per liter [1]. This fibrinolytic effect is distinct from the antiplatelet aggregation mechanism of acetylsalicylic acid (aspirin) and may involve different molecular pathways.

Fibrinolysis Thrombolysis Cardiovascular

Enhanced Lipophilicity (LogP) Relative to Salicylic Acid for Improved Membrane Permeability

The introduction of a methyl group at the 3-position of the salicylic acid scaffold increases lipophilicity, as reflected by a higher octanol-water partition coefficient (logP). 3-Methylsalicylic acid has a reported logP range of 2.5–2.9 [1], compared to salicylic acid's logP of approximately 2.26–2.35 [2]. This ~0.3–0.6 unit increase in logP enhances membrane permeability and may improve oral absorption and tissue distribution. Increased lipophilicity also correlates with improved penetration across bacterial membranes, contributing to the observed antimicrobial potency [3].

Lipophilicity LogP ADME

Procurement-Driven Application Scenarios for 3-Methylsalicylic Acid


Development of Novel Anti-MRSA Agents

Given the 12.5–25× greater potency of 3-methylsalicylic acid against MRSA compared to salicylic acid [1], research groups focused on antimicrobial resistance should prioritize this compound as a lead scaffold for structure-activity relationship (SAR) studies and derivative synthesis. The lower MIC values translate to reduced compound requirements in high-throughput screening campaigns and may enable formulation of more potent topical or systemic antibacterial agents.

Design of Fibrinolytic Therapies with Reduced Bleeding Risk

3-Methylsalicylic acid's ability to activate the fibrinolytic system without directly inhibiting platelet aggregation positions it as a valuable starting point for developing antithrombotic agents with a potentially lower bleeding risk profile than aspirin. Researchers exploring novel thrombolytics or adjuncts to existing therapies should consider this compound for in vivo efficacy and safety profiling.

Synthesis of Mycophenolic Acid Analogs and Immunosuppressants

As a key biosynthetic intermediate in the fungal pathway to mycophenolic acid [2], 3-methylsalicylic acid is an essential building block for medicinal chemists synthesizing novel immunosuppressants or studying polyketide synthase enzymology. Procurement of high-purity 3-MSA is critical for achieving reliable yields and avoiding off-pathway byproducts.

Optimization of Bioavailability via Lipophilic Modification

The enhanced lipophilicity of 3-MSA (logP 2.5–2.9) relative to salicylic acid [3] makes it a superior choice for formulations requiring improved membrane permeability. Pharmaceutical scientists developing oral or transdermal dosage forms may leverage this property to enhance absorption and achieve higher systemic exposure at lower doses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methylsalicylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.